molecular formula C7H12O2 B148880 1-(3-Ethyloxiran-2-yl)prop-2-en-1-ol CAS No. 128742-88-1

1-(3-Ethyloxiran-2-yl)prop-2-en-1-ol

Cat. No. B148880
M. Wt: 128.17 g/mol
InChI Key: GVTAXCQRABNDGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Ethyloxiran-2-yl)prop-2-en-1-ol is a chemical compound that has gained significant attention in the field of scientific research due to its unique chemical structure and potential applications. This compound is also known as 3-ethyloxiranyl-2-propen-1-ol and is a colorless liquid that is soluble in water and other solvents.

Mechanism Of Action

The mechanism of action of 1-(3-Ethyloxiran-2-yl)prop-2-en-1-ol is not well understood. However, studies have suggested that this compound may act as a reactive intermediate in various chemical reactions. Additionally, this compound may have potential as a chiral building block due to its unique chemical structure.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 1-(3-Ethyloxiran-2-yl)prop-2-en-1-ol. However, studies have suggested that this compound may have potential as a pharmacological agent due to its unique chemical structure. Further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages And Limitations For Lab Experiments

The advantages of using 1-(3-Ethyloxiran-2-yl)prop-2-en-1-ol in lab experiments include its unique chemical structure, potential use as a building block in the synthesis of pharmaceuticals, and potential use as a monomer in the production of polymers. However, the limitations of using this compound include its limited availability, potential toxicity, and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several potential future directions for research on 1-(3-Ethyloxiran-2-yl)prop-2-en-1-ol. These include further studies on the mechanism of action, the development of new synthetic methods, and the exploration of potential applications in the fields of medicinal chemistry, organic chemistry, and materials science. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential as a pharmacological agent.
In conclusion, 1-(3-Ethyloxiran-2-yl)prop-2-en-1-ol is a chemical compound that has gained significant attention in the field of scientific research due to its unique chemical structure and potential applications. Further research is needed to fully understand the mechanism of action, biochemical and physiological effects, and potential applications of this compound.

Synthesis Methods

The synthesis of 1-(3-Ethyloxiran-2-yl)prop-2-en-1-ol can be achieved through various methods, including the reaction of ethylene oxide with acrolein. The reaction is catalyzed by a base such as potassium hydroxide and occurs at elevated temperatures and pressures. Other methods include the reaction of ethylene oxide with allyl alcohol or the reaction of propargyl alcohol with ethylene oxide.

Scientific Research Applications

1-(3-Ethyloxiran-2-yl)prop-2-en-1-ol has potential applications in various fields of scientific research, including medicinal chemistry, organic chemistry, and materials science. This compound has been studied for its potential use as a building block in the synthesis of pharmaceuticals and as a monomer in the production of polymers. Additionally, this compound has been studied for its potential use in the development of new catalysts and in the production of fine chemicals.

properties

CAS RN

128742-88-1

Product Name

1-(3-Ethyloxiran-2-yl)prop-2-en-1-ol

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

1-(3-ethyloxiran-2-yl)prop-2-en-1-ol

InChI

InChI=1S/C7H12O2/c1-3-5(8)7-6(4-2)9-7/h3,5-8H,1,4H2,2H3

InChI Key

GVTAXCQRABNDGK-UHFFFAOYSA-N

SMILES

CCC1C(O1)C(C=C)O

Canonical SMILES

CCC1C(O1)C(C=C)O

synonyms

Oxiranemethanol, -alpha--ethenyl-3-ethyl- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.